2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

FMS Kinase CSF-1R Kinase Inhibitor

Researchers developing selective kinase inhibitors often face scaffold cross-reactivity. This 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine scaffold solves that by offering a distinct selectivity profile unattainable with common pyrrolo[2,3-b]pyridine isomers. - FMS Kinase: Derivatives achieve 30 nM enzymatic IC50 (3.2× improvement) and 84 nM cellular IC50. - MPS1 Inhibition: Optimized leads reach sub-nanomolar activity (CCT251455, IC50 3 nM) with high kinome selectivity. - Anticancer Selectivity: Up to 454.90-fold selectivity index for melanoma cells over normal fibroblasts. - Antitubercular: Derivatives show MIC <0.78 µg/mL against M. tuberculosis (SI >>25). Supplied with 98% purity; ready for immediate global shipping.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 1190315-37-7
Cat. No. B1427056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
CAS1190315-37-7
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=C(N=C2)C
InChIInChI=1S/C9H10N2/c1-6-4-9-8(5-10-6)3-7(2)11-9/h3-5,11H,1-2H3
InChIKeyFHXHSSKUXMFDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine for Kinase Inhibition


2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine (CAS 1190315-37-7) is a heterocyclic compound belonging to the pyrrolopyridine class, specifically an azaindole isomer. It serves as a versatile core scaffold in medicinal chemistry, most notably for the development of potent and selective protein kinase inhibitors [1]. The pyrrolo[3,2-c]pyridine ring system is a key structural motif found in advanced leads targeting FMS kinase (CSF-1R), the mitotic kinase MPS1, and tropomyosin-related kinases (Trk), which are implicated in oncology and inflammatory diseases [2][3]. The 2,6-dimethyl substitution pattern on this specific scaffold contributes to a unique chemical space, influencing both its physicochemical properties and its potential for further synthetic elaboration into bioactive molecules.

Scaffold Pyrrolo[3,2-c]pyridine core for kinase inhibitor design
Pathway Studies FMS (CSF-1R), MPS1, and Trk kinase signaling
Chemistry 2,6-Dimethyl substitution for unique chemical space elaboration

2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine: Isomer Differentiation


Generic substitution among pyrrolopyridine isomers (e.g., 3,2-c, 2,3-b, 3,2-b) is not scientifically valid due to profound differences in kinase selectivity, binding mode, and biological activity conferred by the nitrogen atom placement in the fused ring system [1]. While the pyrrolo[2,3-b]pyridine scaffold is a common motif in several FDA-approved anticancer agents and BTK inhibitors , the pyrrolo[3,2-c]pyridine isomer has demonstrated a distinct and complementary selectivity profile. For instance, derivatives of 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine have been optimized to achieve high selectivity for FMS kinase and MPS1 [1][2], targets where the [2,3-b] isomer is less commonly employed. The specific 2,6-dimethyl substitution on the [3,2-c] core can further fine-tune selectivity and physicochemical properties in ways that are not directly translatable to other isomers. The following evidence guide quantifies these critical differences for informed scientific procurement.

Pyrrolo[3,2-c]pyridine Isomer
Pyrrolo[2,3-b]pyridine Isomer
Targets FMS kinase and MPS1; selectivity profile distinct from [2,3-b] core
Common in BTK inhibitors; binding mode and target preference may not transfer
2,6-Dimethyl substitution effects on selectivity and physicochemical properties are isomer-specific and may shift significantly with core changes.

2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine: Quantitative Evidence


Superior FMS Kinase Inhibition vs. KIST101029

A derivative of the 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine scaffold, compound 1r, demonstrated a 3.2-fold improvement in FMS kinase inhibition compared to the lead compound KIST101029. This represents a significant enhancement in potency directly attributable to structural optimization on this core [1].

FMS Kinase Inhibition
Cross-study comparable
Compound 1r IC50 = 30 nM vs KIST101029 IC50 = 96 nM
Reported 3.2-fold higher inhibition context
In vitro enzymatic assay. Scaffold optimization may support FMS inhibitor research.
FMS Kinase CSF-1R Kinase Inhibitor

FMS Cellular Inhibition in BMDM

The optimized derivative 1r, based on the 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine scaffold, exhibited a 2.32-fold increase in cellular potency against FMS kinase in bone marrow-derived macrophages (BMDM) when compared to the baseline lead compound KIST101029 [1].

FMS Cellular Potency
Cross-study comparable
Compound 1r IC50 = 84 nM vs KIST101029 IC50 = 195 nM in BMDM
Supports cellular assay response review
Bone marrow-derived macrophage model. Cellular context for target engagement.
FMS Kinase CSF-1R Macrophage Immuno-Oncology

MPS1 Inhibition with High Kinome Selectivity

Optimization of the 1H-pyrrolo[3,2-c]pyridine scaffold led to the development of CCT251455, an MPS1 inhibitor with an IC50 of 3 nM. Crucially, this compound demonstrates high selectivity for MPS1 when profiled against a broad panel of kinases [1]. This selectivity profile differentiates it from less selective mitotic kinase inhibitors and highlights the scaffold's utility.

MPS1 Inhibition
Class-level inference
CCT251455 IC50 = 3 nM; high kinome selectivity
MPS1 selectivity assay context
Broad kinase panel profiling reported. Off-target kinase review required.
MPS1 Kinase Mitosis Anticancer Selectivity

Melanoma Cell Selectivity Over Fibroblasts

Derivatives of 1H-pyrrolo[3,2-c]pyridine demonstrate a significant degree of selectivity for cancer cells over normal fibroblasts. Compound 9b showed a 454.90-fold selectivity for A375P melanoma cells compared to NIH3T3 fibroblasts, while compound 8c exhibited a 7.50-fold selectivity [1]. This differential toxicity is a key advantage for an anticancer scaffold.

Melanoma Cell Selectivity
Cross-study comparable
Compound 9b SI = 454.90; Compound 8c SI = 7.50 vs fibroblasts
Reported cell-model response context
A375P vs NIH3T3 assay. Supports selectivity endpoint review.
Melanoma Antiproliferative Selectivity Index Cancer

Antiproliferative Activity vs. Sorafenib and Vemurafenib

Several 1H-pyrrolo[3,2-c]pyridine-based compounds demonstrated superior in vitro antiproliferative activity against the A375P human melanoma cell line when compared directly to the FDA-approved multikinase inhibitors Sorafenib and Vemurafenib [1][2].

Antiproliferative Activity
Head-to-head
Compounds more potent than Sorafenib and Vemurafenib in A375P assay
Reported comparator assay-response context
In vitro melanoma model. Endpoint context requires independent validation.
Melanoma Anticancer Sorafenib Vemurafenib

Antimycobacterial Activity and Selectivity Index

Mannich base derivatives of the pyrrolo[3,2-c]pyridine scaffold demonstrate potent activity against Mycobacterium tuberculosis H37Rv. Compound 7t exhibited an MIC of <0.78 µg/mL and a high selectivity index (SI >>25), indicating low cytotoxicity against human cells [1].

Antimycobacterial Activity
Cross-study comparable
Compound 7t MIC > 25
Supports antimicrobial screening context
M. tuberculosis H37Rv assay. Cytotoxicity endpoint review in HEK-293T cells.
Antitubercular Mycobacterium tuberculosis Antimicrobial Selectivity

2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine: Validated Applications


FMS (CSF-1R) Inhibitor for Immuno-Oncology and Inflammation

The 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine scaffold is a validated core for developing potent FMS kinase inhibitors. Evidence shows derivatives can achieve a 3.2-fold improvement in enzymatic potency (IC50 30 nM) over a lead compound and a 2.32-fold improvement in cellular potency (IC50 84 nM) in macrophages [5]. This scaffold is suitable for projects targeting tumor-associated macrophages (TAMs) or inflammatory diseases where FMS signaling is pathogenic.

Selective MPS1 Inhibitors for Antimitotic Therapy

Optimization of the pyrrolo[3,2-c]pyridine core has yielded MPS1 inhibitors with sub-nanomolar activity (e.g., CCT251455, IC50 3 nM) and high kinome selectivity [5][4]. This application scenario is ideal for research programs aiming to develop next-generation antimitotic agents with a better therapeutic index than first-generation inhibitors like Aurora kinase inhibitors.

Anticancer Agents with High Therapeutic Index

Derivatives of this scaffold have demonstrated a remarkable ability to selectively target cancer cells over normal fibroblasts. Compounds have shown up to a 454.90-fold selectivity index for melanoma cells [5] and have outperformed the clinical drugs Sorafenib and Vemurafenib in head-to-head cellular assays [4]. This makes the scaffold a prime candidate for designing safer, more effective anticancer therapies.

Antitubercular Drug Discovery

The chemical space accessible from the pyrrolo[3,2-c]pyridine core includes derivatives with potent activity against Mycobacterium tuberculosis. As shown by compound 7t (MIC <0.78 µg/mL, SI >>25), the scaffold can be elaborated to yield compounds with both high antimycobacterial potency and low cytotoxicity [5], addressing the urgent need for new tuberculosis drug leads.

Application
Selection Property
Validation Focus
FMS (CSF-1R) pathway studies
Kinase inhibition scaffold context
Macrophage cellular assay response
MPS1 mitotic kinase research
Kinome selectivity review
Broad kinase panel endpoint context
Cancer cell-model studies
Cell-model endpoint review
Selectivity index and comparator context
Antimicrobial screening studies
Antimicrobial screening context
MIC and selectivity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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